(S)-Oxetan-2-ylmethanamine (S)-Oxetan-2-ylmethanamine
Brand Name: Vulcanchem
CAS No.: 2091328-57-1
VCID: VC4406778
InChI: InChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2/t4-/m0/s1
SMILES: C1COC1CN
Molecular Formula: C4H9NO
Molecular Weight: 87.122

(S)-Oxetan-2-ylmethanamine

CAS No.: 2091328-57-1

Cat. No.: VC4406778

Molecular Formula: C4H9NO

Molecular Weight: 87.122

* For research use only. Not for human or veterinary use.

(S)-Oxetan-2-ylmethanamine - 2091328-57-1

Specification

CAS No. 2091328-57-1
Molecular Formula C4H9NO
Molecular Weight 87.122
IUPAC Name [(2S)-oxetan-2-yl]methanamine
Standard InChI InChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2/t4-/m0/s1
Standard InChI Key QDEFNAHLCTUWAH-BYPYZUCNSA-N
SMILES C1COC1CN

Introduction

Chemical and Structural Properties

Molecular Architecture

(S)-Oxetan-2-ylmethanamine features a four-membered oxetane ring fused to a methylamine group in the (S)-configuration. The stereochemistry at the C2 position is critical for its biological activity, as enantiomeric purity directly influences interactions with target receptors . The compound’s InChI key (QDEFNAHLCTUWAH-BYPYZUCNSA-N) and SMILES notation (O1CC[C@H]1CN) encode its spatial arrangement, which has been validated through crystallographic and spectroscopic analyses .

Physicochemical Parameters

Key physical properties include:

  • Molecular Weight: 87.12 g/mol

  • pKa: 9.47±0.299.47 \pm 0.29 (predicted)

  • Solubility: Limited aqueous solubility due to the hydrophobic oxetane ring; typically requires polar aprotic solvents for dissolution .

  • Storage: Stable under inert gas (nitrogen or argon) at 2–8 \, ^\circ\text{C} .

The compound’s low boiling point and moderate density facilitate its use in liquid-phase reactions, while its basicity (pKa ~9.5) enables protonation under physiological conditions, enhancing bioavailability in drug formulations .

Synthesis and Industrial Production

Chiral Resolution Techniques

Industrial synthesis prioritizes enantioselective methods to ensure high optical purity. One approach involves kinetic resolution using chiral catalysts, such as lipases or transition-metal complexes, to separate the (S)-enantiomer from racemic mixtures. For example, asymmetric hydrogenation of prochiral ketones using ruthenium-based catalysts achieves enantiomeric excess (ee) >99% .

Optimized Reaction Conditions

Large-scale production employs continuous-flow reactors to enhance yield and reduce byproducts. Key parameters include:

  • Temperature: 50–70 \, ^\circ\text{C} to balance reaction kinetics and thermal stability .

  • Pressure: Ambient conditions for cost efficiency.

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps, achieving turnover numbers (TON) exceeding 10,000 .

A representative synthesis pathway is illustrated below:

Oxetane-2-carbaldehydeNH3,H2Pd/C(S)-Oxetan-2-ylmethanamine[2][6]\text{Oxetane-2-carbaldehyde} \xrightarrow[\text{NH}_3, \text{H}_2]{\text{Pd/C}} \text{(S)-Oxetan-2-ylmethanamine} \quad[2][6]

Pharmaceutical Applications

GLP-1 Receptor Agonists

(S)-Oxetan-2-ylmethanamine serves as a key intermediate in GLP-1 agonists like semaglutide and liraglutide. Its oxetane ring mimics peptide backbone conformations, enhancing metabolic stability and receptor binding affinity . Clinical studies show that derivatives incorporating this moiety exhibit prolonged half-lives (t1/2>7dayst_{1/2} > 7 \, \text{days}) compared to first-generation analogs.

Prodrug Derivatives

To improve pharmacokinetics, the amine group is often functionalized. For instance, (S)-oxetan-2-ylmethanamine 4-methylbenzenesulfonate (CAS 2740593-38-6) demonstrates enhanced solubility and controlled release profiles . This salt form is preferred in oral formulations, with bioavailability improvements of 30–40% over the free base .

Industrial and Material Science Applications

Polymer Chemistry

The oxetane ring’s strain energy (106kJ/mol\sim 106 \, \text{kJ/mol}) facilitates ring-opening polymerization, yielding polyethers with tunable mechanical properties . These polymers are utilized in:

  • Drug Delivery Systems: Thermoresponsive hydrogels for sustained release.

  • Coatings: High-performance adhesives with low shrinkage rates.

Specialty Chemicals

Functionalization via nucleophilic substitution or reductive amination produces ligands for catalytic systems. For example, palladium complexes derived from (S)-oxetan-2-ylmethanamine achieve 95% yield in Suzuki-Miyaura cross-couplings .

SupplierQuantityPrice
ChemScene5 g$2,054
Ambeed250 mg$62
Kunshan YaLong25 kg/drum$5,238

Cost disparities reflect differences in purity (97–99%) and enantiomeric excess .

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